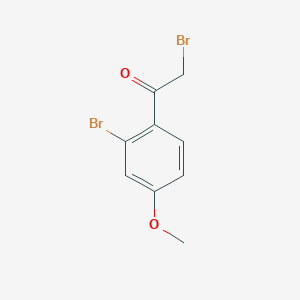

2-Bromo-2'-bromo-4'-methoxyacetophenone

Description

Contextualization within Alpha-Haloacetophenone Chemistry

2-Bromo-4'-methoxyacetophenone (B141222) is a classic example of an alpha-halo ketone (or α-halo ketone), a functional group consisting of a carbonyl group with a halogen atom on the adjacent (alpha) carbon. researchgate.net The defining characteristic of this class of compounds is their enhanced reactivity as alkylating agents. researchgate.net The electron-withdrawing nature of the carbonyl group creates a significant partial positive charge on the alpha-carbon, which polarizes the carbon-bromine bond and makes the bromine a good leaving group. This electronic effect renders the alpha-carbon highly susceptible to attack by a wide range of nucleophiles. researchgate.net

The synthesis of 2-Bromo-4'-methoxyacetophenone typically involves the direct alpha-bromination of its parent ketone, 4-methoxyacetophenone. This electrophilic substitution can be achieved using various brominating agents. Common laboratory and industrial methods include the reaction of 4-methoxyacetophenone with liquid bromine in a suitable solvent like methanol (B129727) or acetic acid. guidechem.comenvironmentclearance.nic.in Alternative reagents, such as N-bromosuccinimide (NBS), are also employed to achieve this transformation, sometimes in the presence of a catalyst. chemicalbook.com

Significance as a Versatile Synthetic Intermediate

The unique reactivity of 2-Bromo-4'-methoxyacetophenone makes it a valuable and versatile intermediate in the synthesis of more complex molecules across various fields of chemistry. Its ability to react with nucleophiles at the alpha-carbon is the foundation of its utility. researchgate.net

In Pharmaceutical and Agrochemical Synthesis: This compound serves as a crucial building block for numerous active pharmaceutical ingredients (APIs). For instance, it is a documented intermediate in the synthesis of the antiarrhythmic drug Butopamine (B1668108) and the selective estrogen receptor modulator Raloxifene (B1678788). swadevchemicals.comguidechem.com Its derivatives have been extensively explored for their potential anticancer and antimicrobial properties, making it a key scaffold in drug discovery. ontosight.ai

In the Synthesis of Biologically Active Compounds: Beyond established drugs, 2-Bromo-4'-methoxyacetophenone is widely used in medicinal chemistry research to generate novel bioactive molecules. It is frequently employed in the synthesis of inhibitors for protein tyrosine phosphatases (PTPs), enzymes that are critical in cellular signaling pathways and are implicated in diseases such as diabetes and cancer. ontosight.aichemdad.comchemicalbook.com The compound acts as a cell-permeable, covalent inhibitor of these enzymes. chemdad.comottokemi.com

In Heterocyclic Chemistry: Alpha-halo ketones are foundational precursors for a vast array of heterocyclic compounds. 2-Bromo-4'-methoxyacetophenone is used to construct five- and six-membered ring systems containing nitrogen, oxygen, and sulfur. researchgate.net Reactions with various nucleophilic partners can yield important heterocyclic cores such as thiazoles, benzofurans, benzoxazines, and benzothiazines. researchgate.netresearchgate.net

In Materials Science and as a Protecting Group: The utility of this compound extends to materials science, where it has been used to synthesize light-responsive diblock copolymers that incorporate the para-methoxyphenacyl group as a photocleavable unit. ottokemi.com This photocleavable property is also exploited in synthetic organic chemistry, where the 4-methoxyphenacyl group can be used as a protective group for carboxylic acids, which can later be removed by exposure to UV light. guidechem.com

Table 2: Selected Applications of 2-Bromo-4'-methoxyacetophenone as a Synthetic Intermediate

| Application Area | Resulting Compound/Product Class | Reference(s) |

|---|---|---|

| Pharmaceuticals | Raloxifene, Butopamine | swadevchemicals.comguidechem.com |

| Medicinal Chemistry | Protein Tyrosine Phosphatase (PTP) Inhibitors | ontosight.aichemdad.comchemicalbook.com |

| Heterocyclic Synthesis | Thiazoles, Benzofurans, Benzoxazines | researchgate.netresearchgate.net |

| Materials Science | Light-responsive Diblock Copolymers | ottokemi.com |

| Protecting Group Chemistry | Photolabile protection of Carboxylic Acids | guidechem.com |

Historical Development of Research Involving the Compound

The synthetic potential of α-halo ketones was significantly unlocked by the discovery of several key named reactions in the late 19th and early 20th centuries. The Favorskii rearrangement, first reported by Russian chemist Alexei Yevgrafovich Favorskii in 1894, demonstrated that α-halo ketones could rearrange in the presence of a base to form carboxylic acid derivatives, a reaction that became fundamental to synthetic organic chemistry. wikipedia.orgpurechemistry.orgyoutube.com Similarly, the Einhorn-Brunner reaction, developed through the work of Alfred Einhorn (1905) and Karl Brunner (1914), provided a pathway to synthesize 1,2,4-triazoles from diacylamines and hydrazines, a reaction type where α-halo ketone derivatives can be involved in building the necessary precursors. wikipedia.orgdrugfuture.com

The application of these foundational chemical principles to substituted phenacyl halides like 2-Bromo-4'-methoxyacetophenone followed as organic chemists sought to create more complex and functionally diverse molecules. The introduction of the methoxy (B1213986) group on the phenyl ring altered the electronic properties and provided an additional functional handle, expanding its synthetic possibilities. Over the 20th century and into the 21st, research shifted from fundamental reactivity studies to the targeted application of this compound as a key intermediate in the fields of drug discovery, medicinal chemistry, and advanced materials, where it continues to be a relevant and frequently used building block. ontosight.aiottokemi.com

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(2-bromo-4-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O2/c1-13-6-2-3-7(8(11)4-6)9(12)5-10/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOOOJKFZIYIHDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)CBr)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Insights for 2 Bromo 4 Methoxyacetophenone

Direct Bromination Approaches

Direct bromination strategies are the most common route for synthesizing 2-bromo-4'-methoxyacetophenone (B141222). These methods rely on the electrophilic attack of a bromine species on the enol or enolate form of 4'-methoxyacetophenone (B371526). The methoxy (B1213986) group at the para-position of the aromatic ring is an activating group, which can influence the reactivity of the molecule, but selective α-bromination at the side chain can be achieved under controlled conditions.

Bromination of 4'-Methoxyacetophenone Using Bromine Reagents

Elemental bromine (Br₂) and its in-situ generated forms from hydrobromic acid (HBr) are potent reagents for the α-bromination of ketones. The reaction conditions, particularly the solvent, play a crucial role in determining the efficiency and selectivity of the process.

The bromination of 4'-methoxyacetophenone using a solution of bromine in methanol (B129727) is an effective method for producing 2-bromo-4'-methoxyacetophenone. guidechem.com The reaction proceeds by adding bromine dropwise to a solution of the ketone in methanol. zenodo.org Methanol acts as a suitable solvent and may also participate in the reaction mechanism by facilitating the formation of the enol intermediate. Optimal conditions for this synthesis have been identified as using a 1:1 molar ratio of 4'-methoxyacetophenone to bromine, with a reaction time of 5 hours, which can result in yields as high as 90.6%. guidechem.com Some reports have even suggested that quantitative yields are achievable with this method. guidechem.com

Table 1: Reaction Conditions for Bromination of 4'-Methoxyacetophenone with Bromine in Methanol

| Parameter | Condition | Yield |

| Molar Ratio (Ketone:Bromine) | 1:1 | Up to 90.6% guidechem.com |

| Solvent | Methanol | |

| Reaction Time | 5 hours |

To align with the principles of green chemistry, a method utilizing bromine as the brominating agent in an aqueous phase has been developed. guidechem.com This approach eliminates the need for organic solvents, making it environmentally friendly. The water used as a solvent can be recycled, and the process exhibits high atom utilization. The optimized conditions for this reaction involve a molar ratio of 4'-methoxyacetophenone to bromine of 1:1.1, a reaction temperature of 50°C, and a reaction time of 2 hours. guidechem.com This method has been reported to produce 2-bromo-4'-methoxyacetophenone in yields exceeding 94%. guidechem.com A significant advantage of this process is the concurrent production of hydrobromic acid in the aqueous solution, which can be recovered and concentrated, adding to the economic and environmental viability of the synthesis. guidechem.com

Table 2: Optimized Conditions for Aqueous Phase Bromination

| Parameter | Condition | Yield |

| Molar Ratio (Ketone:Bromine) | 1:1.1 | >94% guidechem.com |

| Solvent | Water | |

| Temperature | 50°C | |

| Reaction Time | 2 hours |

An alternative "on-water" approach involves the use of an aqueous system of hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂). rsc.org This system generates bromine in situ, avoiding the handling of hazardous liquid bromine. google.com The reaction is typically performed by mixing the ketone with hydrobromic acid, followed by the dropwise addition of hydrogen peroxide. google.com For the synthesis of 2-bromo-4'-methoxyacetophenone, the reaction mixture is heated to approximately 50°C. The gradual addition of HBr and H₂O₂ in a 1:1 molar ratio relative to the substrate is continued for about an hour to ensure complete reaction, affording the product in yields of up to 93%. google.com This method is considered a green process as the final products are only the desired α-bromoketone and water, with a bromine utilization rate approaching 100%. google.com The mechanism involves the oxidation of bromide ions by hydrogen peroxide to generate the electrophilic bromine species required for the reaction. nih.gov

Table 3: Reaction Conditions for Bromination with HBr and H₂O₂

| Parameter | Condition | Yield |

| Brominating System | HBr (48% aq.) / H₂O₂ (30% aq.) | 93% google.com |

| Solvent | Water | |

| Temperature | ~50°C | |

| Reaction Time | 1 hour (post-addition) |

Bromination with N-Bromosuccinimide (NBS) in Acetonitrile (B52724)

N-Bromosuccinimide (NBS) is a convenient and selective source of electrophilic bromine, often preferred over liquid bromine due to its ease of handling as a solid. shodhsagar.comorganic-chemistry.org The bromination of 4'-methoxyacetophenone with NBS is effectively carried out in acetonitrile as the solvent. chemicalbook.comcdnsciencepub.com This reaction can be facilitated by a catalyst. One reported method uses trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMS-OTf) as a catalyst, with the reaction proceeding at room temperature for 24 hours to give the desired product in 87% yield. chemicalbook.com The use of NBS in acetonitrile is considered a user-friendly and relatively safe bromination procedure. cdnsciencepub.com The succinimide (B58015) byproduct can often be recovered and recycled, enhancing the method's environmental credentials. shodhsagar.com

Table 4: Conditions for Bromination of 4'-Methoxyacetophenone with NBS

| Parameter | Condition | Yield |

| Brominating Agent | N-Bromosuccinimide (NBS) | 87% chemicalbook.com |

| Solvent | Acetonitrile | |

| Catalyst | Trimethylsilyl trifluoromethanesulfonate (TMS-OTf) | |

| Temperature | Room Temperature | |

| Reaction Time | 24 hours |

Copper Bromide Mediated Bromination

Copper(II) bromide (CuBr₂) serves as a mild and highly selective reagent for the α-bromination of ketones, including 4'-methoxyacetophenone. guidechem.commdma.ch The reaction is typically performed by refluxing the ketone with a suspension of CuBr₂ in a mixed solvent system, such as ethyl acetate (B1210297) and chloroform (B151607). guidechem.commdma.ch The stoichiometry requires two moles of CuBr₂ for every mole of ketone. mdma.ch During the reaction, the black CuBr₂ is reduced to white copper(I) bromide (CuBr), which precipitates out of the solution and can be easily removed by filtration. mdma.ch This provides a simple way to monitor the reaction's progress, which is also marked by the evolution of hydrogen bromide gas. mdma.ch Optimal conditions for the bromination of 4'-methoxyacetophenone with CuBr₂ involve a 2.2:1 molar ratio of CuBr₂ to the ketone and a reflux time of 2 hours, resulting in a yield of 89.4%. guidechem.com This method is noted for its clean reaction profile and high selectivity for side-chain monobromination, with no evidence of nuclear bromination on the aromatic ring. mdma.ch

The proposed mechanism involves the formation of a copper enolate, which is then brominated by a second equivalent of CuBr₂.

Table 5: Optimized Conditions for Copper Bromide Mediated Bromination

| Parameter | Condition | Yield |

| Brominating Agent | Copper(II) Bromide (CuBr₂) | 89.4% guidechem.com |

| Molar Ratio (CuBr₂:Ketone) | 2.2:1 | |

| Solvent | Ethyl Acetate / Chloroform | |

| Temperature | Reflux | |

| Reaction Time | 2 hours |

Optimization of Reaction Conditions and Yield Enhancement

The synthesis of 2-bromo-4'-methoxyacetophenone from its precursor, 4'-methoxyacetophenone, is a well-documented process in organic chemistry. ontosight.ai Optimization of this synthesis hinges on the careful control of several key parameters, including the molar ratios of reactants, reaction temperature, duration, and the choice of solvent. These factors collectively influence the reaction's efficiency, yield, and the purity of the final product.

The stoichiometry between 4'-methoxyacetophenone and the brominating agent is a critical factor in maximizing product yield while minimizing the formation of polybrominated byproducts. Research has identified optimal molar ratios for various bromination systems.

When using elemental bromine (Br₂) as the brominating agent, a molar ratio of 1:1 between p-methoxyacetophenone and bromine is often employed. guidechem.com In some variations, particularly in an aqueous phase synthesis, a slight excess of bromine, such as a 1:1.1 molar ratio of p-methoxyacetophenone to bromine, has been shown to achieve yields of over 94%. guidechem.com

Alternative brominating agents have also been explored. Using copper(II) bromide (CuBr₂), a significantly different stoichiometry is required; optimal conditions have been reported with a molar ratio of 2.2:1 of copper bromide to p-methoxyacetophenone. guidechem.com Another common reagent, N-bromosuccinimide (NBS), is typically used in equimolar amounts (1:1 ratio) with the substrate. chemicalbook.commdpi.com

| Reactant 1 (Substrate) | Reactant 2 (Brominating Agent) | Optimal Molar Ratio (Substrate:Agent) | Resulting Yield | Reference |

|---|---|---|---|---|

| p-Methoxyacetophenone | Bromine (Br₂) | 1:1 | 90.6% | guidechem.com |

| p-Methoxyacetophenone | Bromine (Br₂) in aqueous phase | 1:1.1 | >94% | guidechem.com |

| p-Methoxyacetophenone | Copper Bromide (CuBr₂) | 1:2.2 | 89.4% | guidechem.com |

| 4-Methoxyacetophenone | N-Bromosuccinimide (NBS) | 1:1 | 87% | chemdad.com |

Reaction kinetics are profoundly influenced by temperature and duration. For the bromination of 4'-methoxyacetophenone, these parameters are tailored to the specific reagents and solvent system used.

For instance, synthesis using bromine in methanol is typically conducted over 5 hours to achieve high yields. guidechem.com When copper bromide is the reagent, the reaction is faster, requiring a reflux period of 2.0 hours. guidechem.com An environmentally friendly approach using bromine in water specifies a reaction temperature of 50°C for 2 hours. guidechem.com In contrast, reactions involving N-bromosuccinimide may require longer periods at room temperature, with one method reporting a 24-hour reaction time. chemdad.com

| Brominating Agent | Solvent | Temperature | Time | Resulting Yield | Reference |

|---|---|---|---|---|---|

| Bromine (Br₂) | Methanol | Not specified | 5 hours | 90.6% | guidechem.com |

| Copper Bromide (CuBr₂) | Ethyl Acetate / Chloroform | Reflux | 2 hours | 89.4% | guidechem.com |

| Bromine (Br₂) | Water | 50°C | 2 hours | >94% | guidechem.com |

| N-Bromosuccinimide (NBS) | Acetonitrile | Room Temperature | 24 hours | 87% | chemdad.com |

The choice of solvent plays a multifaceted role in the synthesis of 2-bromo-4'-methoxyacetophenone, affecting reactant solubility, reaction rate, and in some cases, product selectivity. Different solvents can lead to significantly different yields.

Methanol has been shown to be a highly effective solvent, with some methods reporting quantitative yields. guidechem.com A mixture of ethyl acetate and chloroform is also effective, yielding 89.4%. guidechem.com One of the highest reported yields, over 94%, was achieved in an aqueous phase without any organic solvents, presenting an environmentally friendly "green" chemistry alternative. guidechem.com In contrast, using acetic acid as a solvent for bromination resulted in a lower yield of 67%. guidechem.com For reactions with NBS, dichloromethane (B109758) has been identified as a superior solvent compared to options like acetonitrile, diethyl ether, THF, and n-hexane, which tend to produce lower yields. researchgate.net

| Solvent | Brominating Agent | Resulting Yield | Reference |

|---|---|---|---|

| Water (Aqueous Phase) | Bromine (Br₂) | >94% | guidechem.com |

| Methanol | Bromine (Br₂) | 90.6% | guidechem.com |

| Ethyl Acetate / Chloroform | Copper Bromide (CuBr₂) | 89.4% | guidechem.com |

| Acetonitrile | N-Bromosuccinimide (NBS) | 87% | chemdad.com |

| Acetic Acid | Bromine (Br₂) | 67% | guidechem.com |

| Dichloromethane | N-Bromosuccinimide (NBS) | Excellent selectivity | researchgate.net |

Post-Synthetic Purification Strategies

Following the chemical synthesis, the crude product must be purified to remove unreacted starting materials, reagents, and any side products. The primary methods for purifying solid organic compounds like 2-bromo-4'-methoxyacetophenone are recrystallization and chromatography.

Recrystallization is a fundamental technique for purifying solid compounds. The process involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling. As the solution cools, the solubility of the desired compound decreases, causing it to crystallize out, while impurities remain dissolved in the solvent.

For 2-bromo-4'-methoxyacetophenone, several solvents have been proven effective for recrystallization. Ethanol is a commonly cited solvent for this purpose. guidechem.com Methanol is also used effectively; one procedure describes concentrating the reaction mixture and then recrystallizing the resulting material from methanol to obtain pure white crystals. google.com The choice of solvent is crucial and depends on the specific impurities present, aiming for high solubility of the compound at high temperatures and low solubility at low temperatures.

When recrystallization is insufficient to achieve the desired level of purity, or when impurities have similar solubility profiles to the product, chromatographic methods are employed. Column chromatography is the most common technique for the preparative scale purification of organic compounds.

In this method, the crude product is dissolved in a minimal amount of solvent and loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent or mixture of solvents, known as the mobile phase or eluent, is then passed through the column. Separation occurs based on the differential adsorption of the components of the mixture to the stationary phase. Compounds that are more polar tend to adhere more strongly to the polar silica gel and thus travel down the column more slowly, while less polar compounds elute faster. By collecting fractions of the eluent over time, the desired compound can be isolated in a pure form. While specific conditions (e.g., eluent composition) for 2-bromo-4'-methoxyacetophenone are not detailed in the provided search results, this standard technique is widely applicable for its purification.

Chemical Reactivity and Transformation Pathways of 2 Bromo 4 Methoxyacetophenone

Nucleophilic Substitution Reactions at the Alpha-Bromo Ketone Moiety

The primary mode of reaction for 2-bromo-4'-methoxyacetophenone (B141222) involves the nucleophilic substitution of the bromine atom. This reaction typically proceeds via an SN2 mechanism, where a nucleophile attacks the carbon atom bonded to the bromine, leading to the displacement of the bromide ion. The electrophilicity of this alpha-carbon is enhanced by the adjacent electron-withdrawing carbonyl group.

Sulfur-centered nucleophiles are particularly effective in reacting with 2-bromo-4'-methoxyacetophenone, leading to the formation of various sulfur-containing compounds. A prominent example is the Hantzsch thiazole (B1198619) synthesis, where 2-bromo-4'-methoxyacetophenone reacts with a thioamide, such as thiourea (B124793), to form a 2-aminothiazole (B372263) derivative. This reaction is a cornerstone in the synthesis of thiazole-containing pharmaceuticals. The reaction proceeds through initial nucleophilic attack by the sulfur of the thiourea on the alpha-carbon, followed by cyclization and dehydration to form the aromatic thiazole ring. nanobioletters.comresearchgate.net

Kinetic studies on the reaction of substituted phenacyl bromides with sulfur nucleophiles like thioglycolic acid and thiophenol in methanol (B129727) have shown that the reaction follows a second-order SN2 mechanism. The rate of these reactions is influenced by the substituents on the phenyl ring of the phenacyl bromide. researchgate.net

Below is a table summarizing the reaction of 2-bromo-4'-methoxyacetophenone with various sulfur-based nucleophiles.

| Nucleophile | Product Type | Reaction Name/Type | Ref. |

| Thiourea | 2-Amino-4-arylthiazole | Hantzsch Thiazole Synthesis | nanobioletters.com |

| Thioacetamide | 2-Methyl-4-arylthiazole | Hantzsch Thiazole Synthesis | researchgate.net |

| 2-Aminothiophenol | 1,4-Benzothiazine | Cyclocondensation | researchgate.net |

| Thiophenol | Aryl phenacyl sulfide | SN2 Substitution | researchgate.net |

Nitrogen-based nucleophiles, including primary and secondary amines, readily react with 2-bromo-4'-methoxyacetophenone. These reactions are fundamental in the synthesis of various nitrogen-containing heterocyclic compounds. For instance, the reaction with 2-aminopyridine (B139424) derivatives yields imidazo[1,2-a]pyridines, a scaffold found in numerous biologically active molecules. organic-chemistry.orgmdpi.com Similarly, condensation with o-phenylenediamine (B120857) provides a straightforward route to quinoxaline (B1680401) derivatives. ias.ac.in

Kinetic investigations of the reaction between phenacyl bromides and substituted anilines have demonstrated that these reactions are bimolecular and follow the principles of nucleophilic substitution. ias.ac.in

The following table illustrates the outcomes of reacting 2-bromo-4'-methoxyacetophenone with different nitrogen nucleophiles.

| Nucleophile | Product Type | Reaction Name/Type | Ref. |

| 2-Aminopyridine | Imidazo[1,2-a]pyridine | Cyclocondensation | organic-chemistry.org |

| o-Phenylenediamine | Quinoxaline | Cyclocondensation | ias.ac.in |

| Aniline | N-Phenacylaniline | SN2 Substitution | ias.ac.in |

| Ethylenediamine | Diazepine precursor | Cyclocondensation | researchgate.net |

Oxygen-based nucleophiles, such as alkoxides, phenoxides, and carboxylates, can also displace the bromide in 2-bromo-4'-methoxyacetophenone. The reaction with alkoxides or phenoxides, known as the Williamson ether synthesis, results in the formation of α-alkoxy or α-aryloxy ketones. masterorganicchemistry.comwikipedia.orgyoutube.com Carboxylate anions react to form phenacyl esters, which have been utilized as protecting groups for carboxylic acids due to their photolabile nature. guidechem.com The esterification proceeds efficiently in the presence of a non-nucleophilic base to generate the carboxylate anion.

A summary of reactions with oxygen-based nucleophiles is provided in the table below.

| Nucleophile | Product Type | Reaction Name/Type | Ref. |

| Sodium Methoxide | α-Methoxy ketone | Williamson Ether Synthesis | wikipedia.org |

| Sodium Phenoxide | α-Phenoxy ketone | Williamson Ether Synthesis | youtube.com |

| Sodium Acetate (B1210297) | Phenacyl ester | Esterification | guidechem.com |

| Catechol | Benzodioxine derivative | Cycloetherification | researchgate.net |

Influence of the 4'-Methoxy Group on Reaction Selectivity and Kinetics

The 4'-methoxy group, being a strong electron-donating group through resonance, has a significant impact on the reactivity of the alpha-bromo ketone moiety. This influence is primarily electronic in nature and affects the rates of nucleophilic substitution reactions.

Kinetic studies involving various para-substituted phenacyl bromides allow for a quantitative assessment of this effect through Hammett plots. The Hammett equation, log(k/k₀) = ρσ, relates the rate constant (k) of a reaction for a substituted reactant to the rate constant (k₀) of the unsubstituted reactant through the substituent constant (σ) and the reaction constant (ρ).

Conversely, electron-withdrawing groups at the para position decrease the reaction rate. researchgate.net The table below compares the relative reactivity of para-substituted phenacyl bromides in a typical SN2 reaction.

| Para-Substituent (X) in X-C₆H₄COCH₂Br | Hammett Constant (σₚ) | Relative Rate (kₓ/kₕ) | Effect |

| -OCH₃ | -0.27 | > 1 | Rate Accelerating |

| -H | 0.00 | 1 | Reference |

| -Cl | +0.23 | < 1 | Rate Retarding |

| -NO₂ | +0.78 | << 1 | Strongly Rate Retarding |

This trend confirms that the electron-donating 4'-methoxy group enhances the rate of nucleophilic substitution at the alpha-carbon.

Formation of Heterocyclic Scaffolds via Cyclization Reactions

2-Bromo-4'-methoxyacetophenone is a key building block for the synthesis of a wide array of heterocyclic compounds. Its bifunctional nature (electrophilic alpha-carbon and carbonyl group) allows for cyclocondensation reactions with various dinucleophilic reagents.

As previously mentioned, the Hantzsch synthesis with thiourea or thioamides is a classic method for preparing 4-(4-methoxyphenyl)thiazoles. nanobioletters.com Similarly, reaction with 2-aminopyridines leads to the formation of 2-(4-methoxyphenyl)imidazo[1,2-a]pyridines. organic-chemistry.org The synthesis of quinoxalines from o-phenylenediamines also exemplifies this reactivity. ias.ac.in

Another important class of heterocycles, oxazoles, can be synthesized from 2-bromo-4'-methoxyacetophenone. The Robinson-Gabriel synthesis, for example, involves the reaction with an amide followed by cyclodehydration to yield the corresponding oxazole. This provides access to 2,4-disubstituted oxazoles bearing the 4-methoxyphenyl (B3050149) moiety.

The following table provides a summary of various heterocyclic systems synthesized from 2-bromo-4'-methoxyacetophenone.

| Dinucleophile | Heterocyclic Product | Class of Heterocycle | Ref. |

| Thiourea | 2-Amino-4-(4-methoxyphenyl)thiazole | Thiazole | nanobioletters.com |

| 2-Aminopyridine | 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine | Imidazo[1,2-a]pyridine | organic-chemistry.org |

| o-Phenylenediamine | 2-(4-Methoxyphenyl)quinoxaline | Quinoxaline | ias.ac.in |

| Benzamide | 2-Phenyl-4-(4-methoxyphenyl)oxazole | Oxazole | organic-chemistry.org |

| 2-Aminothiophenol | 3-(4-Methoxyphenyl)-2H-1,4-benzothiazine | Benzothiazine | researchgate.net |

Applications in Advanced Organic Synthesis Using 2 Bromo 4 Methoxyacetophenone

Role as a Key Building Block for Pharmaceutical Intermediates

2-Bromo-4'-methoxyacetophenone (B141222) is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its ability to react with various nucleophiles makes it an ideal starting material for building the carbon skeleton of diverse drug molecules.

Synthesis of Antiarrhythmic Agents (e.g., Butopamine)

A notable application of 2-Bromo-4'-methoxyacetophenone is in the preparation of the antiarrhythmic drug, Butopamine (B1668108). The synthesis involves a multi-step sequence where the α-bromo ketone serves as a key electrophile. The process includes the formation of an intermediate through the reaction of 2-Bromo-4'-methoxyacetophenone with pyridine (B92270) and methyl pentenoate, followed by deacylation and demethylation steps. The resulting intermediate then undergoes a nucleophilic substitution reaction to yield Butopamine. This synthetic route is noted for having few side reactions and a high yield, making it a practical approach.

Preparation of Estrogen-Like Drugs (e.g., Raloxifene)

2-Bromo-4'-methoxyacetophenone is also implicated in the synthesis of selective estrogen receptor modulators (SERMs) like Raloxifene (B1678788). Raloxifene is a benzothiophene-based compound used for the prevention and treatment of osteoporosis in postmenopausal women. The synthesis of the Raloxifene core structure involves precursors derived from 4'-methoxyacetophenone (B371526). Specifically, 2-Bromo-4'-methoxyacetophenone can be considered a key intermediate or a closely related substance in the synthetic pathways leading to the benzothiophene (B83047) scaffold of Raloxifene.

Derivatization to Antileukemic Imidazo-thiadiazole Compounds

The versatile reactivity of 2-Bromo-4'-methoxyacetophenone is further demonstrated in its use for synthesizing fused heterocyclic systems with potential therapeutic applications. Specifically, it is used to construct the imidazo[2,1-b] solubilityofthings.comnih.govnist.govthiadiazole scaffold, which has shown cytotoxic activity against leukemia cell lines. nih.govnih.gov The synthesis involves the condensation reaction between a 2-amino-1,3,4-thiadiazole (B1665364) derivative and an α-bromoacetophenone, such as 2-Bromo-4'-methoxyacetophenone. nih.gov This reaction, typically carried out by refluxing in ethanol, efficiently yields the 6-aryl-substituted imidazo[2,1-b] solubilityofthings.comnih.govnist.govthiadiazole core structure. nih.gov Further substitutions on this scaffold have led to the identification of compounds with potent cytotoxic effects against various human cancer cell lines. nih.gov

Detailed research findings regarding the synthesis of antileukemic compounds are summarized in the table below.

| Reactant A | Reactant B | Resulting Scaffold | Biological Activity | Reference |

| 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine | Various 2-bromoketones | 2-(4-methoxybenzyl)-6-aryl-imidazo[2,1-b] solubilityofthings.comnih.govnist.govthiadiazole | Cytotoxic against leukemia cell lines | nih.gov |

| 2-amino-1,3,4-thiadiazole | Various phenacyl bromides | Imidazo[2,1-b] solubilityofthings.comnih.govnist.govthiadiazoles | Cytostatic against various human cancer cell lines | nih.gov |

Precursor for Benzodiazepine Synthesis

Information regarding the specific use of 2-Bromo-4'-methoxyacetophenone as a direct precursor for the synthesis of benzodiazepines is not available in the reviewed scientific literature. Common synthetic routes for benzodiazepines typically involve the condensation of o-phenylenediamines with various carbonyl compounds, such as ketones or β-haloketones.

Elaboration into 2-Aryl-2-morpholinols

A documented synthetic pathway for the elaboration of 2-Bromo-4'-methoxyacetophenone into 2-aryl-2-morpholinols could not be identified in the available research.

Total Synthesis of Complex Natural Products

While 2-Bromo-4'-methoxyacetophenone is a widely used building block for synthesizing pharmaceutical agents and other functional molecules, specific examples of its application in the total synthesis of complex natural products are not prominently featured in the scientific literature.

Application in the Synthesis of Benzofuran (B130515) Derivatives (e.g., Dorsmerunin A)

2-Bromo-4'-methoxyacetophenone is a key reagent in the synthesis of various heterocyclic compounds, most notably benzofuran derivatives. The benzofuran structural motif is present in a wide array of biologically active natural products and synthetic pharmaceuticals. One of the prominent methods for constructing the benzofuran ring system involves the reaction of a substituted phenol (B47542) with an α-haloketone, a process known as the Rap-Stoermer condensation.

In a representative synthesis, a suitably substituted phenol undergoes O-alkylation with 2-bromo-4'-methoxyacetophenone in the presence of a base. The resulting intermediate, an α-aryloxyketone, is then subjected to acid-catalyzed intramolecular cyclization and dehydration to yield the 2-aroylbenzofuran core structure. This strategy has been effectively employed in the synthesis of various methoxy-substituted 2-benzoyl-1-benzofuran derivatives, which have been investigated for their potential as adenosine (B11128) A1 and A2A receptor antagonists. nih.gov

A specific application of this methodology is in the synthetic approaches toward natural products like Dorsmerunin A. While the direct total synthesis of Dorsmerunin A using this specific bromo ketone is not extensively detailed in readily available literature, the fundamental reaction pathway is a cornerstone of benzofuran synthesis. The reaction typically proceeds by reacting a dihydroxyphenol precursor with 2-bromo-4'-methoxyacetophenone, followed by cyclization to form the core benzofuran structure integral to the final natural product.

| Reaction Step | Reagents and Conditions | Intermediate/Product | Typical Yield |

| O-Alkylation | Phenol, K2CO3, Acetone (B3395972), Reflux | α-Aryloxyketone | High |

| Cyclization | Polyphosphoric Acid (PPA) or H2SO4, Heat | 2-Aroylbenzofuran | Moderate to High |

Utilization in Polymer Chemistry

The unique chemical structure of 2-bromo-4'-methoxyacetophenone, featuring a photosensitive phenacyl group, makes it a valuable building block in polymer chemistry. ontosight.ai Its incorporation into polymer chains allows for the creation of materials with stimuli-responsive properties, particularly sensitivity to light.

Incorporation into Photoresponsive Polymers for Light-Triggered Degradation

A significant application lies in the synthesis of photoresponsive polymers designed for controlled, light-triggered degradation. The para-methoxyphenacyl moiety derived from 2-bromo-4'-methoxyacetophenone can be attached as a photocleavable side group onto a polymer backbone. scientificlabs.co.uk

The general approach involves synthesizing a monomer containing the p-methoxyphenacyl group. This is often achieved by reacting a monomer with hydroxyl or carboxylic acid functionality with 2-bromo-4'-methoxyacetophenone. The resulting monomer is then polymerized, often with other monomers to create block copolymers, to produce the final photoresponsive material.

Upon exposure to UV radiation (typically around 350-365 nm), the ester linkage connecting the phenacyl group to the polymer undergoes cleavage. This process, known as the photo-Fries rearrangement or a related photocleavage mechanism, breaks the polymer chain or removes the side groups, altering the polymer's physical and chemical properties. This can lead to the degradation of the polymer matrix, making it useful for applications such as photolithography, controlled drug delivery systems, and degradable plastics.

| Polymer Type | Monomer Synthesis | Photocleavage Wavelength | Application |

| Diblock Copolymers | Esterification of a functional monomer with 2-bromo-4'-methoxyacetophenone | ~365 nm | Photoresists, Drug Delivery |

| Single-Chain Nanoparticles | Attachment as side chains prior to or after polymerization | ~350 nm | Controlled Release Systems |

Protecting Group Chemistry

In the intricate field of multi-step organic synthesis, protecting groups are essential tools to temporarily mask reactive functional groups. 2-Bromo-4'-methoxyacetophenone serves as a precursor for a widely used protecting group for carboxylic acids.

Use as a p-Methoxybenzoyl Methyl Ester in Carboxylic Acid Protection

2-Bromo-4'-methoxyacetophenone is used to form the p-methoxybenzoylmethyl (MBM) ester, also known as the p-methoxyphenacyl (PMP) ester. This group is valued for its stability under a variety of reaction conditions, yet it can be removed under specific, mild conditions, ensuring the integrity of the target molecule.

To protect a carboxylic acid, the acid is typically deprotonated with a non-nucleophilic base (e.g., triethylamine (B128534) or potassium carbonate) and then reacted with 2-bromo-4'-methoxyacetophenone. This SN2 reaction forms the corresponding ester, effectively protecting the carboxylic acid functionality.

The MBM/PMP ester is robust and stable under both acidic and basic conditions commonly used for the removal of other protecting groups like tert-butyl esters or silyl (B83357) ethers. Its removal (deprotection) is typically achieved under reductive conditions, most commonly using zinc dust in acetic acid. This selective cleavage method allows for orthogonal deprotection strategies in complex syntheses.

| Step | Reagents and Conditions | Key Feature |

| Protection | Carboxylic Acid, Base (e.g., K2CO3), 2-Bromo-4'-methoxyacetophenone, Solvent (e.g., DMF, Acetone) | Forms a stable ester under mild conditions. |

| Deprotection | Zn, Acetic Acid (AcOH) | Mild, reductive cleavage that is orthogonal to many other protecting groups. |

Biochemical and Biological Research Applications of 2 Bromo 4 Methoxyacetophenone

Inhibition of Protein Tyrosine Phosphatases (PTPs)

2-Bromo-4'-methoxyacetophenone (B141222), an α-haloacetophenone derivative, has been identified as a significant inhibitor of protein tyrosine phosphatases (PTPs). ontosight.ai PTPs are a group of enzymes crucial for regulating cellular signaling pathways, and their abnormal activity is associated with various diseases. chemdad.com The inhibitory properties of this compound make it a valuable tool in biochemical research. ontosight.ai

The inhibitory action of 2-Bromo-4'-methoxyacetophenone stems from its ability to act as a covalent inhibitor. The compound's mechanism involves the covalent alkylation of a conserved catalytic cysteine residue located in the active site of protein tyrosine phosphatases. chemdad.com This α-bromoacetophenone derivative is neutral, which allows it to readily diffuse into cells and target intracellular PTPs. chemdad.com The chemical modification of the cysteine residue by the inhibitor leads to a time-dependent inactivation of the enzyme, effectively blocking its catalytic function of dephosphorylating tyrosine residues on proteins. chemdad.com

Research has specifically highlighted the activity of 2-Bromo-4'-methoxyacetophenone against the protein tyrosine phosphatases SHP-1 and PTP1B. cymitquimica.comchemicalbook.com Both SHP-1 and PTP1B are key regulators in various signaling pathways, including those related to insulin (B600854) signaling and immune cell differentiation. caymanchem.com The compound, also referred to as PTP Inhibitor II, demonstrates a notable, though lower, binding affinity for the catalytic domain of SHP-1 compared to other inhibitors like PTP Inhibitor I. caymanchem.com This interaction has been quantified, providing specific metrics for its inhibitory potential. chemdad.comcaymanchem.com

| Inhibitor Name | Target Enzyme | Ki (μM) |

| 2-Bromo-4'-methoxyacetophenone (PTP Inhibitor II) | SHP-1 | 128 |

| PTP Inhibitor I | SHP-1 | 43 |

| PTP Inhibitor I | PTP1B | 42 |

This table presents the equilibrium constant (Ki) values, indicating the binding affinity of inhibitors to their target enzymes. A lower Ki value signifies a higher affinity. chemdad.comcaymanchem.comcaymanchem.com

The ability of 2-Bromo-4'-methoxyacetophenone to inhibit PTPs like SHP-1 and PTP1B has significant implications for the study of cellular signaling. By preventing the dephosphorylation of proteins, this compound allows researchers to investigate the roles these enzymes play in various biological processes. The disruption of PTP function affects signaling cascades involved in conditions such as diabetes, cancer, inflammation, and neurodegenerative disorders. chemdad.com Consequently, 2-Bromo-4'-methoxyacetophenone serves as a chemical tool to probe and understand the complex regulatory networks governed by protein phosphorylation and dephosphorylation.

Antibacterial Research

In the field of antibacterial research, analogs of 2-bromoacetophenone (B140003) have been investigated for their potential to interfere with essential bacterial processes.

An analog, 2-Bromo-2'-methoxyacetophenone, has been identified as an irreversible inhibitor of the enzyme MurA in Escherichia coli. invivochem.com MurA is a critical enzyme in the biosynthesis of the bacterial cell wall. nih.gov The inhibitory potency of this analog has been quantified, demonstrating its effectiveness at the enzymatic level. invivochem.com

| Compound | Target Enzyme | Target Organism | IC50 (μM) |

| 2-Bromo-2'-methoxyacetophenone | MurA | E. coli | 0.38 |

This table shows the half-maximal inhibitory concentration (IC50) of the compound against the MurA enzyme. invivochem.com

The inhibition of the MurA enzyme directly impacts the integrity of bacteria. MurA catalyzes the first committed step in the synthesis of peptidoglycan, an essential polymer that forms the bacterial cell wall. nih.govmdpi.com This cell wall is indispensable for maintaining the shape and structural integrity of the bacterial cell, protecting it from osmotic pressure. nih.govnih.gov By blocking the function of MurA, inhibitors prevent the formation of peptidoglycan. uni-bonn.de This disruption of cell wall synthesis ultimately compromises the bacterial cell, highlighting a key strategy for developing new antibacterial agents. mdpi.comnih.gov

Synthesis of Novel Antibacterial Agents (e.g., γ-Carboline Derivatives)

While the prompt specifies γ-carboline derivatives, a more extensively documented application of 2-bromo-4'-methoxyacetophenone in synthesizing antibacterial agents is through the Hantzsch thiazole (B1198619) synthesis. This reaction involves the cyclocondensation of an α-haloketone, such as 2-bromo-4'-methoxyacetophenone, with a thioamide-containing compound like thiourea (B124793). mdpi.com This process yields 2-aminothiazole (B372263) derivatives, a class of compounds recognized for a wide spectrum of pharmacological activities, including antimicrobial effects. mdpi.comresearchgate.netresearchgate.net

The reaction of 2-bromo-4'-methoxyacetophenone with thiourea results in the formation of 2-amino-4-(4-methoxyphenyl)thiazole. This core structure can be further modified to create a library of novel compounds for biological screening. mdpi.com Studies on various 2-aminothiazole derivatives have demonstrated their potential as antibacterial agents. For instance, certain thiazolyl-thiourea derivatives have shown promising efficacy toward staphylococcal species, with Minimum Inhibitory Concentration (MIC) values against S. aureus and S. epidermidis ranging from 4 to 16 μg/mL. mdpi.comnih.gov Further, a series of 2-amino-N-(p-Chlorophenyl) acetamide (B32628) derivatives synthesized from a bromoacetamide precursor showed moderate to high antibacterial activity against strains like Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus. irejournals.com These findings underscore the utility of α-bromoacetophenones as precursors for new antimicrobial compounds.

Anti-inflammatory Activity Studies

The derivatives of 2-bromo-4'-methoxyacetophenone are recognized as inhibitors of protein tyrosine phosphatases (PTPs), enzymes that play a role in regulating inflammation. chemdad.com This inhibitory action suggests a potential therapeutic application for these derivatives in managing inflammatory diseases. While direct studies on 2-bromo-4'-methoxyacetophenone derivatives modulating specific cytokines are not extensively detailed in available literature, research on analogous heterocyclic structures provides a strong rationale for their investigation in this area.

Inflammatory processes are often mediated by the excessive production of pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α), as well as inflammatory mediators like nitric oxide (NO). nih.govmdpi.com The development of agents that can inhibit the production of these molecules is a key strategy in anti-inflammatory drug discovery.

Research into novel synthetic compounds has demonstrated the potential for small molecules to modulate these pathways. For example, a study on newly synthesized 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene (THBT) derivatives showed that these compounds could effectively reverse the elevated levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. dundee.ac.ukresearchgate.net The anti-inflammatory activity of these compounds was linked to their ability to activate the NRF2 pathway. dundee.ac.ukresearchgate.net Several of the tested THBT derivatives showed significant inhibition of NO production, as detailed in the table below.

| Compound | NO Inhibition (%) at 50 µM |

| 3a | 87.07 ± 1.22 |

| 3b | 80.39 ± 5.89 |

| 2a | 78.04 ± 2.86 |

| Sulforaphane (10 µM) | 91.57 |

This table presents the nitric oxide (NO) inhibition by the most active 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene (THBT) derivatives in LPS-stimulated RAW 264.7 cells, with Sulforaphane as a reference compound. Data sourced from a 2022 study on NRF2 activators. dundee.ac.uk

These findings suggest that derivatives synthesized from 2-bromo-4'-methoxyacetophenone, particularly heterocyclic structures like thiazoles, represent promising candidates for future studies on the modulation of IL-6, IL-1β, TNF-α, and NO production.

Exploration of Anticancer and Antimicrobial Properties in Derivatives

The molecular scaffold provided by 2-bromo-4'-methoxyacetophenone is a valuable starting point for synthesizing derivatives with potential anticancer and antimicrobial properties. ontosight.ai The Hantzsch reaction, for instance, allows for the creation of 2,4-disubstituted thiazole derivatives, which have been extensively studied for their cytotoxicity against various cancer cell lines. researchgate.net

Numerous studies have reported on the synthesis of novel thiazole derivatives and their subsequent evaluation as anticancer agents. researchgate.netnih.govjptcp.com For example, a series of 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-ones were synthesized and tested for their ability to suppress the growth of MCF-7 (breast) and HepG2 (liver) cancer cell lines. mdpi.com One derivative, compound 4c (with a 3-ethoxy-4-hydroxy substitution), was found to be the most active, with IC50 values of 2.57 ± 0.16 µM against MCF-7 cells and 7.26 ± 0.44 µM against HepG2 cells, performing even better than the staurosporine (B1682477) standard drug in the assay. mdpi.com Another compound from the series, 4b (with a bromo substitution), also demonstrated moderate cytotoxic activity. mdpi.com

| Compound | Target Cell Line | IC50 (µM) |

| 4c | MCF-7 (Breast Cancer) | 2.57 ± 0.16 |

| 4c | HepG2 (Liver Cancer) | 7.26 ± 0.44 |

| Staurosporine (Standard) | MCF-7 (Breast Cancer) | 6.77 ± 0.41 |

| Staurosporine (Standard) | HepG2 (Liver Cancer) | 8.4 ± 0.51 |

| 4b | MCF-7 (Breast Cancer) | 31.5 ± 1.91 |

| 4b | HepG2 (Liver Cancer) | 51.7 ± 3.13 |

This table displays the in vitro cytotoxic activity (IC50) of selected thiazole derivatives compared to the standard drug Staurosporine against MCF-7 and HepG2 cancer cell lines. Data sourced from a 2023 study on anticancer thiazole derivatives. mdpi.com

In addition to anticancer applications, derivatives such as brominated chalcones have been screened for antimicrobial activity. A study on 4-bromo-3′,4′-dimethoxysubstituted chalcone (B49325) revealed activity against Gram-negative bacteria, with inhibition zones of 11 ± 0.3 mm against Escherichia coli and 15 ± 0.7 mm against Salmonella typhimurium. ceon.rs

Comparative Biological Activity Studies with Functional Analogs

Comparative studies of functional analogs are essential for understanding structure-activity relationships and optimizing lead compounds for enhanced biological activity. Such studies often combine computational (in silico) analysis with experimental (in vitro) validation.

A comparative study of six chalcone analogues provides insight into how structural modifications influence bioactivity. mdpi.com The study analyzed benzophenone, chalcone, phloretin, phloridzin, nothofagin (B1679979), and 4-methylchalcone (B181299). In silico analysis of quantum chemical reactivity parameters and bioactivity scores was performed, followed by in vitro testing of three main derivatives on the Caco-2 human tumor colon cell line. mdpi.com

The in silico results suggested that polarity, particularly the number and position of hydroxyl groups, was a key determinant of quantum reactivity parameters. mdpi.com The bioactivity scores predicted that phloridzin and nothofagin would have a high ability to impact cell enzyme and nuclear receptor activity. mdpi.com The in vitro experiments largely correlated with these predictions. Phloretin and 4-methylchalcone demonstrated concentration-dependent antiproliferative and cytotoxic effects, while phloridzin did not affect the viability of the Caco-2 cells. mdpi.com At the highest concentration tested (50 µ g/sample ), 4-methylchalcone showed a stronger cytotoxic effect than phloretin. mdpi.com

| Compound | Bioactivity Score (Enzyme Inhibitor) | Bioactivity Score (Nuclear Receptor Ligand) | In Vitro Cytotoxicity on Caco-2 (at 50 µ g/sample ) |

| Phloretin | 0.11 | 0.22 | 26% Inhibition |

| Phloridzin | 0.26 | 0.33 | No effect |

| 4-Methylchalcone | -0.15 | 0.04 | 66% Inhibition |

This table presents a comparison of in silico bioactivity scores and in vitro cytotoxicity for three chalcone analogues, demonstrating how computational predictions can align with experimental outcomes in comparative studies. Data sourced from a 2021 study on diphenyl acetone (B3395972) analogues. mdpi.com

Such comparative analyses are crucial for the rational design of new derivatives of 2-bromo-4'-methoxyacetophenone, allowing researchers to predict which structural modifications are most likely to yield enhanced therapeutic activity.

Advanced Characterization and Computational Studies of 2 Bromo 4 Methoxyacetophenone

Spectroscopic Analysis for Structural Elucidation and Property Determination of 2-Bromo-4'-methoxyacetophenone (B141222)

The structural and electronic properties of 2-bromo-4'-methoxyacetophenone are paramount to understanding its chemical behavior and potential applications. Advanced spectroscopic techniques provide the necessary insights, offering detailed information on the molecular framework, electron distribution, and the nature of reactive species derived from it.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is a crucial technique for studying species with unpaired electrons, such as radicals. It provides information on the structure and environment of these paramagnetic centers.

In a notable study, single crystals of 2-bromo-4'-methoxyacetophenone (also referred to as 2B4MA) were subjected to gamma irradiation to induce the formation of radical species. chemicalbook.com The irradiated crystals were then investigated at room temperature using EPR. chemicalbook.comchemicalbook.com The EPR spectra were recorded at various orientations of the crystal within the magnetic field, a method that allows for the determination of the orientation-dependent magnetic properties of the paramagnetic species. chemicalbook.com This experimental approach is fundamental for precisely characterizing the g-tensor and hyperfine coupling constants of the formed radicals within the crystal lattice.

Analysis of the experimental EPR spectra suggested the presence of at least two distinct paramagnetic species within the gamma-irradiated 2-bromo-4'-methoxyacetophenone crystals. chemicalbook.comchemicalbook.com To identify these species, researchers employed computational methods, specifically Density-Functional Theory (DFT), to model potential radical structures that could form upon irradiation. chemicalbook.com

Six possible radicals were modeled, and their theoretical EPR parameters were calculated. By comparing these calculated parameters with the experimental data obtained from the spectra, the researchers were able to identify the two primary radical species produced. chemicalbook.com The simulation studies confirmed that the experimental spectra corresponded well with the theoretical models for an R1 type radical and an R4 type radical . chemicalbook.com This combined experimental and theoretical approach allowed for the definitive identification of the specific radical centers generated by gamma irradiation. chemicalbook.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR spectroscopy of 2-bromo-4'-methoxyacetophenone, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the methoxy-substituted phenyl ring appear as doublets in the downfield region, a characteristic pattern for a para-substituted benzene (B151609) ring. A singlet corresponding to the methylene (B1212753) (-CH₂Br) protons is observed, along with a sharp singlet for the methoxy (B1213986) (-OCH₃) group's protons in the upfield region.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The spectrum shows distinct signals for the carbonyl carbon, the carbons of the aromatic ring (with variations based on their substitution), the methylene carbon attached to the bromine, and the methoxy carbon.

Table 1: ¹H NMR Spectroscopic Data for 2-Bromo-4'-methoxyacetophenone in CDCl₃

| Assignment | Chemical Shift (ppm) |

|---|---|

| Aromatic Protons (ortho to C=O) | ~7.97 |

| Aromatic Protons (ortho to -OCH₃) | ~6.96 |

| Methylene Protons (-CH₂Br) | ~4.40 |

Data sourced from publicly available spectral databases.

Table 2: ¹³C NMR Spectroscopic Data for 2-Bromo-4'-methoxyacetophenone

| Assignment | Chemical Shift (ppm) |

|---|---|

| Carbonyl Carbon (C=O) | ~190.3 |

| Aromatic Carbon (C-OCH₃) | ~164.2 |

| Aromatic Carbons (CH, ortho to C=O) | ~131.2 |

| Aromatic Carbon (C-C=O) | ~129.5 |

| Aromatic Carbons (CH, ortho to -OCH₃) | ~114.1 |

| Methoxy Carbon (-OCH₃) | ~55.6 |

Data sourced from publicly available spectral databases.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of 2-bromo-4'-methoxyacetophenone displays several characteristic absorption bands that confirm its structure. A strong absorption peak corresponding to the carbonyl (C=O) group stretching vibration is prominent. Additionally, the spectrum shows bands indicative of the aromatic C-H stretching, C=C stretching within the phenyl ring, and the C-O stretching of the ether linkage. The presence of the bromine atom is suggested by a C-Br stretching vibration in the fingerprint region of the spectrum.

Table 3: Key FT-IR Absorption Bands for 2-Bromo-4'-methoxyacetophenone

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100-3000 |

| Carbonyl (C=O) Stretch | ~1680 |

| Aromatic C=C Stretch | 1600-1450 |

| C-O (Ether) Stretch | 1250-1050 |

Characteristic ranges are provided based on typical functional group frequencies.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. In the mass spectrum of 2-bromo-4'-methoxyacetophenone, the molecular ion peak [M]⁺ is observed. A key feature is the presence of an [M+2]⁺ peak of nearly equal intensity to the [M]⁺ peak, which is the characteristic isotopic signature of a molecule containing one bromine atom (due to the nearly 1:1 natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation pattern provides further structural confirmation. Common fragmentation pathways include the cleavage of the C-Br bond, leading to a significant [M-Br]⁺ peak, and the formation of the 4-methoxybenzoyl cation, which often represents the base peak in the spectrum.

Table 4: Major Fragments in the Mass Spectrum of 2-Bromo-4'-methoxyacetophenone

| m/z Value | Corresponding Fragment |

|---|---|

| 228/230 | [C₉H₉BrO₂]⁺ (Molecular ion, [M]⁺/[M+2]⁺) |

| 149 | [C₉H₉O₂]⁺ ([M-Br]⁺) |

| 135 | [C₈H₇O₂]⁺ (4-methoxybenzoyl cation) |

| 107 | [C₇H₇O]⁺ |

Fragmentation data is based on typical electron ionization mass spectrometry.

Quantum Chemical Calculations and Theoretical Modeling

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the molecular properties and behavior of chemical compounds. These computational methods provide detailed insights into the geometric, vibrational, and electronic characteristics of molecules like 2-Bromo-4'-methoxyacetophenone, complementing and guiding experimental findings.

Density Functional Theory (DFT) Studies

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-Bromo-4'-methoxyacetophenone, DFT studies offer a molecular-level understanding of its fundamental properties. A popular functional for such analyses is B3LYP, often paired with basis sets like 6-311++G(d,p), which provides a good balance of accuracy and computational efficiency for calculating the properties of organic molecules. dergipark.org.trresearchgate.net

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. cnr.itmdpi.com For 2-Bromo-4'-methoxyacetophenone, this process involves calculating the molecular energy at an initial geometry and systematically searching for a new geometry with lower energy until a stable structure is found. mdpi.com

Conformational analysis is crucial for flexible molecules to identify the most stable conformer (global minimum). This is often achieved by systematically rotating specific dihedral angles. For acetophenone (B1666503) derivatives, a key dihedral angle is the one between the phenyl ring and the acetyl group (τ(C–C–C=O)). dergipark.org.trresearchgate.net By rotating this bond, a potential energy surface can be generated, revealing various conformers and their relative energies. nih.gov For the related molecule 2,4'-dibromoacetophenone, DFT calculations have shown that the most stable structures are found when this torsion angle is near 0°, 180°, and 360°, indicating a preference for planarity between the phenyl ring and the carbonyl group. dergipark.org.trresearchgate.net A similar planar or near-planar conformation is expected to be the most stable for 2-Bromo-4'-methoxyacetophenone.

Table 1: Representative Optimized Geometrical Parameters for an Acetophenone Derivative (Calculated via DFT/B3LYP)

| Parameter | Bond | Bond Length (Å) | Angle | Bond Angle (°) |

|---|---|---|---|---|

| Bond Lengths | C=O | ~1.21 | C-C=O | ~119 |

| C-C (ring) | ~1.39 - 1.41 | C-C-C (ring) | ~118 - 121 | |

| C-Br | ~1.95 | C-C-Br | ~112 | |

| C-O (methoxy) | ~1.36 | C-O-C | ~118 | |

| Bond Angles | C-C(ring)-C(O) | ~120 |

Note: This table presents typical values for acetophenone derivatives based on DFT calculations and is for illustrative purposes. Actual values for 2-Bromo-4'-methoxyacetophenone would require specific calculation.

DFT calculations are a powerful tool for predicting the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental infrared (IR) and Raman spectra. nih.govnih.gov After geometry optimization to find the minimum energy structure, harmonic vibrational frequencies can be calculated. mdpi.com These theoretical frequencies are often scaled by a specific factor to correct for anharmonicity and limitations in the theoretical model, leading to better agreement with experimental data. iosrjournals.org

The analysis of the potential energy distribution (PED) for each vibrational mode allows for a detailed assignment of the spectral bands to specific molecular motions, such as stretching, bending, or torsional vibrations. dergipark.org.trresearchgate.net For 2-Bromo-4'-methoxyacetophenone, key vibrational modes of interest include the C=O stretching of the ketone group, C-Br stretching, aromatic ring vibrations, and the stretching and bending modes of the methoxy group.

Table 2: Predicted Vibrational Frequencies and Assignments for 2-Bromo-4'-methoxyacetophenone

| Vibrational Mode | Predicted Frequency (cm⁻¹, Scaled) | Description |

|---|---|---|

| C=O Stretch | ~1680 - 1700 | Stretching of the carbonyl group |

| Aromatic C=C Stretch | ~1580 - 1600 | Phenyl ring stretching vibrations |

| CH₂ Bend | ~1420 - 1440 | Scissoring motion of the bromomethyl group |

| O-CH₃ Stretch | ~1250 - 1270 | Asymmetric stretching of the methoxy group |

| C-O-C Stretch | ~1170 - 1190 | Stretching of the ether linkage |

| C-Br Stretch | ~650 - 680 | Stretching of the carbon-bromine bond |

Note: Frequencies are approximate and based on DFT studies of similar aromatic ketones. dergipark.org.trresearchgate.netiosrjournals.org

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique used to study chemical species with unpaired electrons, such as radicals. When 2-Bromo-4'-methoxyacetophenone is exposed to gamma irradiation, it can form paramagnetic radical species. selcuk.edu.tr DFT calculations are instrumental in identifying the structure of these radicals by predicting their EPR parameters, namely the g-tensor and hyperfine coupling constants (HFCs). selcuk.edu.trnih.gov

A study on gamma-irradiated single crystals of 2-Bromo-4'-methoxyacetophenone utilized DFT calculations (B3LYP/6-311+G(d)) to model several possible radical structures. selcuk.edu.tr By comparing the computationally predicted g-tensors and HFCs with the experimentally measured EPR spectra, the researchers were able to identify two specific radical species (designated as R1 and R4 type radicals) as being produced in the irradiated sample. selcuk.edu.tr This combined experimental and theoretical approach is crucial for accurately characterizing transient radical intermediates.

Table 3: Calculated EPR Parameters for Radicals Derived from 2-Bromo-4'-methoxyacetophenone

| Parameter | Radical Species | Calculated Value |

|---|---|---|

| g-tensor | R1 type radical | Matched with experimental spectra |

| R4 type radical | Matched with experimental spectra | |

| Hyperfine Coupling Constants | R1 type radical | Matched with experimental spectra |

| R4 type radical | Matched with experimental spectra |

Note: This table is based on findings from a study where DFT calculations were used to simulate and match experimental EPR data for radicals of 2-Bromo-4'-methoxyacetophenone. selcuk.edu.tr

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the molecule's chemical reactivity, kinetic stability, and electronic transitions. scielo.brresearchgate.net

DFT calculations can accurately predict the energies of these orbitals. dergipark.org.trresearchgate.net A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. iosrjournals.org Analysis of the spatial distribution of these orbitals reveals the regions of the molecule most likely to participate in electron donation and acceptance during chemical reactions. For molecules like 2-Bromo-4'-methoxyacetophenone, the HOMO is typically localized over the electron-rich methoxy-substituted phenyl ring, while the LUMO may be distributed over the carbonyl and bromomethyl groups. scielo.brresearchgate.net

Table 4: Theoretical Electronic Properties of 2-Bromo-4'-methoxyacetophenone

| Parameter | Description | Predicted Value (eV) |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | ~ -6.0 to -6.5 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | ~ -2.0 to -2.5 |

| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | ~ 4.0 to 4.5 |

Note: These values are representative estimates for a molecule of this type based on DFT calculations for similar compounds. dergipark.org.trscielo.brosti.gov

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. nih.gov It is mapped onto the electron density surface and color-coded to indicate different potential values. MEP analysis is highly effective for predicting the sites of electrophilic and nucleophilic attack in a molecule. wolfram.comresearchgate.net

In a typical MEP map:

Red and Yellow regions indicate negative electrostatic potential, representing electron-rich areas that are susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, representing electron-poor areas that are susceptible to nucleophilic attack.

Green regions represent neutral or near-zero potential.

For 2-Bromo-4'-methoxyacetophenone, the MEP surface would show a significant negative potential (red/yellow) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. dergipark.org.trscielo.br Positive potential (blue) would be expected around the hydrogen atoms, particularly those of the bromomethyl group. This analysis helps in understanding intermolecular interactions and predicting how the molecule will react with other chemical species. nih.govresearchgate.net

Table 5: MEP Analysis and Predicted Reactivity Sites for 2-Bromo-4'-methoxyacetophenone

| Molecular Region | Electrostatic Potential | Predicted Reactivity |

|---|---|---|

| Carbonyl Oxygen (C=O) | Highly Negative (Red) | Site for electrophilic attack and hydrogen bonding |

| Aromatic Ring | Negative (Yellow/Green) | Susceptible to electrophilic substitution |

| Bromomethyl Group (CH₂Br) | Slightly Positive | Carbon atom is a site for nucleophilic attack |

| Aromatic Hydrogens | Positive (Blue) | Potential sites for weak interactions |

Note: This qualitative analysis is based on the general principles of MEP maps applied to the structure of 2-Bromo-4'-methoxyacetophenone. dergipark.org.trscielo.br

Advanced Computational Methods for NMR Chemical Shift Predictions (e.g., GIAO Method)

The prediction of nuclear magnetic resonance (NMR) chemical shifts through computational methods is a powerful tool for verifying molecular structures and understanding their electronic environments. The Gauge-Including Atomic Orbital (GIAO) method is a widely employed and reliable quantum chemical approach for calculating NMR shielding tensors. dergipark.org.trresearchgate.net

In a typical study, the geometry of the 2-bromo-4'-methoxyacetophenone molecule would first be optimized using a method like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)). dergipark.org.tr Following optimization, GIAO calculations would be performed on the stable conformer to predict the 1H and 13C NMR chemical shifts. These theoretical values are then correlated with experimental data to confirm structural assignments. For instance, in a related study on 2,4'-dibromoacetophenone, the calculated chemical shifts showed good agreement with the experimental values, validating the computational approach. dergipark.org.tr

A hypothetical comparison of experimental and calculated chemical shifts for 2-bromo-4'-methoxyacetophenone would be presented in a data table.

Table 1: Hypothetical 1H and 13C NMR Chemical Shift Data for 2-Bromo-4'-methoxyacetophenone

| Atom | Experimental Shift (ppm) | Calculated Shift (ppm) |

| H (Aromatic) | 7.97 | Value |

| H (Aromatic) | 6.96 | Value |

| H (CH2Br) | 4.40 | Value |

| H (OCH3) | 3.88 | Value |

| C (C=O) | Value | Value |

| C (Aromatic) | Value | Value |

| C (CH2Br) | Value | Value |

| C (OCH3) | Value | Value |

| Note: Calculated values are hypothetical and would be derived from actual GIAO calculations. |

Vibrational Energy Distribution Analysis (VEDA)

Vibrational Energy Distribution Analysis (VEDA) is a computational method used to assign theoretical vibrational frequencies to specific molecular motions, such as stretching, bending, and torsional modes. smmg.plresearchgate.net This analysis provides a detailed understanding of the vibrational spectrum (e.g., FT-IR and Raman) of a molecule.

The process begins with the calculation of the harmonic vibrational frequencies using DFT. The VEDA program is then used to analyze the potential energy distribution (PED), which quantifies the contribution of individual internal coordinates to each normal mode of vibration. nih.gov For a molecule like 2-bromo-4'-methoxyacetophenone, VEDA would help in assigning the vibrational modes associated with the carbonyl group (C=O), the C-Br bond, the methoxy group (-OCH3), and the phenyl ring. For example, a study on a similar compound, 2,4'-dibromoacetophenone, utilized VEDA to assign the fundamental vibrations based on the potential energy distribution. dergipark.org.tr

Table 2: Hypothetical VEDA Assignments for Key Vibrational Modes of 2-Bromo-4'-methoxyacetophenone

| Mode | Calculated Frequency (cm-1) | PED Contribution | Assignment |

| ν1 | Value | Value | C=O stretching |

| ν2 | Value | Value | CH2 scissoring |

| ν3 | Value | Value | Aromatic C-C stretching |

| ν4 | Value | Value | O-CH3 stretching |

| ν5 | Value | Value | C-Br stretching |

| Note: Values are hypothetical and would be obtained from actual VEDA calculations. |

Density of States (DOS) Analysis (Total, Partial, Overlap Population)

Density of States (DOS) analysis is a graphical representation that shows the number of available electronic states at each energy level within a molecule. dergipark.org.tr It provides insights into the electronic structure and the contributions of different atoms or molecular fragments to the molecular orbitals. DOS analysis is typically performed after a DFT calculation.

The analysis can be broken down into:

Total DOS (TDOS): This shows the distribution of all molecular orbitals over a range of energy levels.

Partial DOS (PDOS): This deconstructs the TDOS, showing the contribution of individual atoms or groups of atoms (e.g., the phenyl ring, the bromoacetyl group) to the total density of states.

Overlap Population DOS (OPDOS): Also known as Crystal Orbital Overlap Population (COOP), this analysis provides information about the bonding (positive values), antibonding (negative values), and non-bonding (zero values) interactions between atoms or fragments.

For 2-bromo-4'-methoxyacetophenone, DOS analysis would reveal the contributions of the bromine, oxygen, and carbon atoms to the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity and electronic properties. Studies on similar molecules have used TDOS, PDOS, and OPDOS to analyze the electronic structure in detail. dergipark.org.tr

Table 3: Hypothetical Contributions to Frontier Molecular Orbitals of 2-Bromo-4'-methoxyacetophenone from DOS Analysis

| Molecular Fragment | Contribution to HOMO (%) | Contribution to LUMO (%) |

| Methoxy-substituted Phenyl Ring | Value | Value |

| Bromoacetyl Group | Value | Value |

| Note: Values are hypothetical and would be derived from actual DOS calculations. |

Emerging Research Areas and Future Perspectives for 2 Bromo 4 Methoxyacetophenone

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of 2-Bromo-4'-methoxyacetophenone (B141222) often involves the use of elemental bromine and organic solvents. guidechem.com While effective, these methods present environmental and safety concerns. Consequently, a significant area of emerging research is the development of greener, more sustainable synthetic protocols.

Recent advancements have focused on alternative brominating agents and solvent systems. For instance, methods utilizing copper(II) bromide in a mixed solvent system of ethyl acetate (B1210297) and chloroform (B151607) have been developed. guidechem.com An even more sustainable approach involves the direct bromination of 4'-methoxyacetophenone (B371526) using bromine in an aqueous phase, which eliminates the need for organic solvents, allows for the recycling of the water solvent, and results in high atom economy. guidechem.com Another innovative route employs N-bromosuccinimide (NBS) in the presence of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMS-OTf). chemicalbook.comchemdad.com Furthermore, a novel and green method using sodium bromide as the bromine source and potassium persulfate as an oxidant represents a significant step towards environmentally benign synthesis. researchgate.net

These novel routes offer substantial improvements in terms of yield, safety, and environmental impact, paving the way for cost-effective and large-scale production suitable for industrial applications.

| Brominating Agent/System | Solvent | Key Advantages | Yield |

|---|---|---|---|

| Bromine | Methanol (B129727) | Conventional method | Up to 90.6% guidechem.com |

| Copper(II) Bromide | Ethyl acetate/Chloroform | Alternative to elemental bromine | 89.4% guidechem.com |

| Bromine | Water | Environmentally friendly, no organic solvent, recyclable solvent guidechem.com | Over 94% guidechem.com |

| N-Bromosuccinimide (NBS)/TMS-OTf | Acetonitrile (B52724) | High efficiency | 87% chemicalbook.comchemdad.com |

| Sodium Bromide/Potassium Persulfate | Not specified | Green and selective method researchgate.net | Not specified |

In-Depth Mechanistic Investigations of Complex Reactions

While 2-Bromo-4'-methoxyacetophenone is widely used as a synthetic intermediate, the intricate mechanisms of many of its reactions are not fully elucidated. Its reactivity is dominated by the α-bromo ketone functional group, which is a potent electrophile. A key area for future research lies in conducting in-depth mechanistic studies of its complex transformations.